
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NBQX, is a quinoxaline derivative that has been widely studied for its potential use in treating neurological disorders. This compound is a potent antagonist of the ionotropic glutamate receptors, which are involved in the excitatory neurotransmission in the central nervous system.
Mechanism of Action
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide acts as a non-competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. By blocking these receptors, this compound reduces the excitatory neurotransmission in the central nervous system, which can lead to the prevention of excitotoxicity and neuronal damage. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal damage, and the modulation of neurotransmitter release. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its potency and selectivity as an antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This makes it a valuable tool for studying the role of glutamate receptors in synaptic plasticity and excitotoxicity. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, including the development of more potent and selective antagonists of glutamate receptors, the investigation of its potential use in combination with other drugs for the treatment of neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound.
Synthesis Methods
The synthesis of 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-chloro-3-nitrobenzoic acid with benzyl alcohol to form benzyl 2-chloro-3-nitrobenzoate, which is then reacted with 2,3-dichloroquinoxaline to form 2-benzoyl-3-(benzyloxycarbonylmethyl)quinoxaline. Finally, the compound is oxidized with m-chloroperbenzoic acid to form this compound.
Scientific Research Applications
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which are involved in the regulation of synaptic plasticity and excitotoxicity. This compound has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
Properties
IUPAC Name |
(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6/c27-22(15-7-2-1-3-8-15)21-19(24-18-11-4-5-12-20(18)25(21)29)14-32-23(28)16-9-6-10-17(13-16)26(30)31/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMNOLZEFMAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC(=CC=C4)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
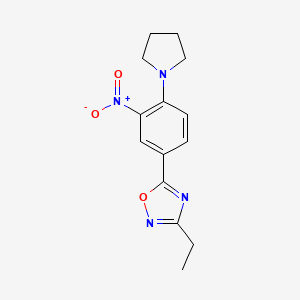
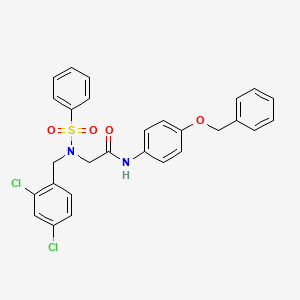

![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)
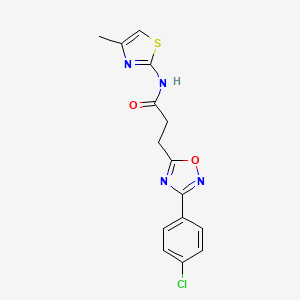
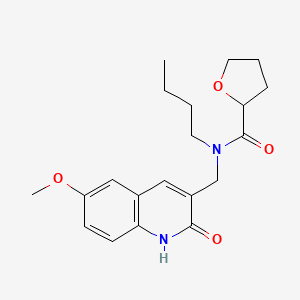

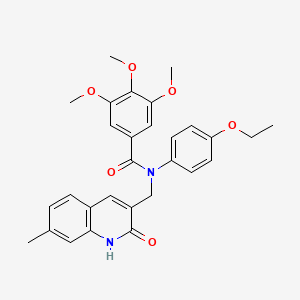

![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)



![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
